![molecular formula C8H13BrClNOS B1381063 2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}ethan-1-ol hydrochloride CAS No. 1803611-56-4](/img/structure/B1381063.png)
2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}ethan-1-ol hydrochloride
Overview
Description
The compound “2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}ethan-1-ol hydrochloride” is a chemical compound with the CAS Number: 1803611-56-4 . It has a molecular weight of 286.62 . The IUPAC name for this compound is 2-((1-(5-bromothiophen-2-yl)ethyl)amino)ethan-1-ol hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12BrNOS.ClH/c1-6(10-4-5-11)7-2-3-8(9)12-7;/h2-3,6,10-11H,4-5H2,1H3;1H . This code provides a specific description of the molecular structure of the compound.Scientific Research Applications
Pyrolysis Product Identification
- Pyrolysis Products of New Psychoactive Substances : A study by Texter et al. (2018) identified the pyrolysis products of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride, a compound similar to the one , under simulated 'meth pipe' scenarios. This research is relevant for understanding the thermal degradation and potential inhalation hazards of such substances.
Synthesis and Analysis
- Synthesis and Analytical Characterization : Research conducted by Power et al. (2015) on a similar compound, bk-2C-B, focused on its synthesis and characterization using various analytical techniques. This study provides insights into the methods of synthesizing and identifying compounds structurally related to 2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}ethan-1-ol hydrochloride.
Polymorphism Studies
- Investigation of Polymorphism : The study by Vogt et al. (2013) on ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, a compound with a similar structure, provides insights into the challenges of characterizing polymorphic forms of complex molecules.
Synthesis of Key Intermediates
- Process Development for Key Intermediates : A study by Mohanty et al. (2014) on the synthesis of 2-(5-ethylpyridin-2-yl)ethan-1-ol, an analogue of the compound , highlights the development of efficient synthesis processes for key intermediates in pharmaceutical production.
Metabolism Studies
- Metabolism in Rats : The in vivo metabolism of a similar compound, 4-bromo-2,5-dimethoxyphenethylamine, in rats was studied by Kanamori et al. (2002). This study provides insights into the metabolic pathways and potential metabolites of related compounds.
DNA-Binding Analysis
- DNA-Binding Properties : Research by Warad et al. (2020) on a Schiff base ligand derived from 5-bromothiophene-2-carbaldehyde explores its DNA-binding properties. This could provide insights into the interaction of similar compounds with biological macromolecules.
Conformational Analyses
- Conformational Analyses of Derivatives : A study on the crystal structures and conformation of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives by Nitek et al. (2020) provides insights into the structural behavior of related molecules.
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash it before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
properties
IUPAC Name |
2-[1-(5-bromothiophen-2-yl)ethylamino]ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrNOS.ClH/c1-6(10-4-5-11)7-2-3-8(9)12-7;/h2-3,6,10-11H,4-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYSMUNBWAKCOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)Br)NCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}ethan-1-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



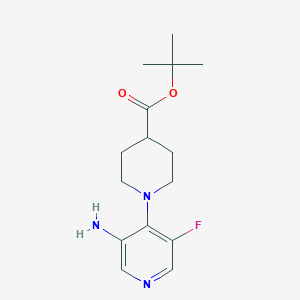
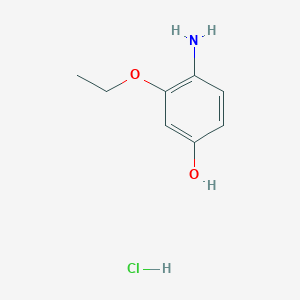
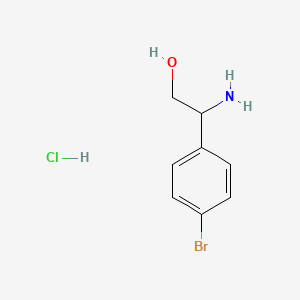
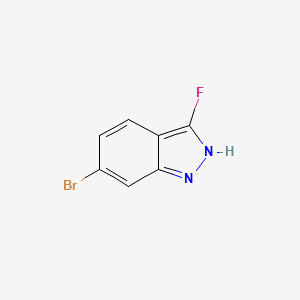


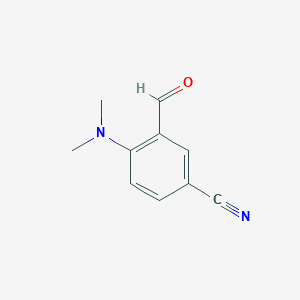
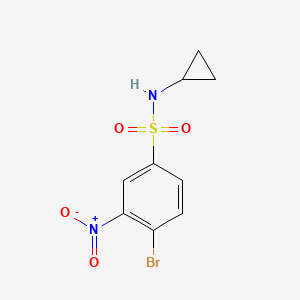

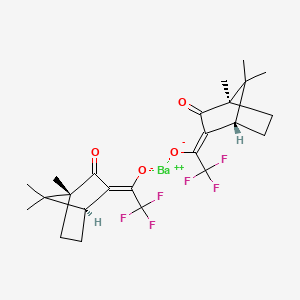

![5-Bromo-3-bromomethyl-benzo[d]isoxazole](/img/structure/B1381000.png)
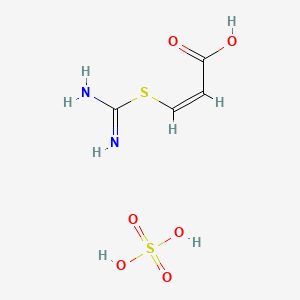
![5-[(3-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride](/img/structure/B1381002.png)